6-Deoxy-3-O-methylaltrose
Description
Historical Context and Initial Academic Discourses on Deoxy-O-methylated Sugars
The study of modified monosaccharides, including deoxy- and O-methylated sugars, has a rich history intertwined with the foundational development of carbohydrate chemistry. Early research in the 20th century, pioneered by chemists like Haworth and Purdie, established methylation analysis as a cornerstone technique for the structural elucidation of oligosaccharides. These methods were crucial for determining the linkage positions between sugar units in complex carbohydrates.
The presence of deoxy sugars, which lack one or more hydroxyl groups, and O-methyl ethers was recognized to fundamentally alter the properties of a carbohydrate. rsc.org These modifications impact solubility, reactivity, and, most importantly, biological recognition and function. The 6-deoxy functionality, in particular, is a common feature in sugars found in bacterial polysaccharides and cardiac glycosides. The addition of a methyl ether group, such as in 6-Deoxy-3-O-methylaltrose, further increases the molecule's hydrophobicity and can be critical for its specific interactions with biological targets. The academic discourse has long focused on how these seemingly minor structural changes can lead to profound differences in the bioactivity of the parent glycoconjugate, driving decades of synthetic and analytical efforts to understand their significance. cdnsciencepub.comresearchgate.net
Natural Occurrence and Biotechnological Sources of this compound and Related Glycoconjugates
The natural distribution of this compound is highly specific. While many related deoxy-O-methylated sugars are found across various biological systems, this compound itself has been definitively identified in a select group of complex natural products.
Presence in Microbial Cell Surface Structures (e.g., Lipopolysaccharides of Rhizobium leguminosarum and Escherichia coli)
Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria and their outermost portion, the O-antigen, is a highly variable polysaccharide chain that contributes to the serological specificity of the bacterium. While the prompt specifies Rhizobium leguminosarum and Escherichia coli as sources, detailed structural studies have identified stereoisomers or related compounds, rather than this compound itself, in these organisms.
Rhizobium leguminosarum : The O-antigen of Rhizobium leguminosarum bv. viciae strain 3841 is composed of repeating units containing several unusual sugars. However, the specific 6-deoxy-3-O-methylhexose identified in this structure is 6-deoxy-3-O-methyl-D-talose , an epimer of the altrose sugar. nih.govconicet.gov.arfrontiersin.org Similarly, the LPS of Rhizobium etli has been shown to contain 3-O-methyl-6-deoxy-L-talose . plos.org This highlights the stereospecificity of the biosynthetic pathways in these bacteria.
Escherichia coli : The O-antigen of E. coli is remarkably diverse across different serogroups. nih.gov In the specific case of E. coli O52, sugar analysis has identified a minor, terminally located 6-deoxy-3-O-methylhexose . researchgate.net However, further analysis suggests this sugar is most likely 3-O-methylfucose , another distinct isomer. researchgate.net The presence of this compound has not been confirmed in the LPS of these particular bacterial strains based on available literature.
Identification in Broader Biological Systems (e.g., Marine Dissolved Organic Matter)
Marine dissolved organic matter (DOM) represents one of the largest and most complex pools of organic carbon on Earth. researchgate.net Carbohydrates are a significant component of this material. Studies characterizing the monosaccharide composition of high molecular weight DOM have revealed the presence of various modified sugars, including 6-deoxysugars and O-methylated sugars like 3-O-methylglucose, 2-O-methylrhamnose, and 2-O-methylfucose. nih.gov While these findings indicate that the structural motifs of deoxygenation and methylation are present in the marine carbohydrate pool, the specific compound this compound has not been explicitly identified in analyses of marine DOM to date. nih.govrsc.org
Structural Elucidation Methodologies for Novel this compound Derivatives
Determining the structure of a rare sugar, especially when it is part of a larger, complex molecule, requires a combination of sophisticated analytical techniques. The elucidation of novel derivatives of this compound goes beyond simple identification and involves a multi-faceted approach.
Initial characterization typically involves acid hydrolysis to cleave the glycosidic bonds and release the constituent monosaccharides. The resulting sugars are then derivatized, for example, as alditol acetates or trimethylsilyl (B98337) (TMS) ethers, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) . This provides information on the molecular weight and fragmentation patterns, allowing for preliminary identification. conicet.gov.arresearchgate.net
For intact glycoconjugates or larger fragments, Mass Spectrometry (MS) techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are indispensable for determining the molecular mass of the entire molecule and its fragments. conicet.gov.ar
However, the definitive determination of stereochemistry and the precise location of linkages and modifications relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy . A suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed:
COSY (Correlation Spectroscopy) is used to establish proton-proton (H-H) coupling networks within each sugar ring. conicet.gov.ar
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for identifying the linkages between sugar units and the position of the O-methyl group. researchgate.net
For particularly challenging structures with few protons, more advanced NMR techniques may be required. Furthermore, the absolute configuration (D or L form) often requires comparison with synthetic standards or specialized derivatization methods. conicet.gov.ar
Academic Significance of this compound within the Carbohydrate Chemical Space
Despite its limited known natural sources, this compound holds considerable academic significance within glycoscience and natural product chemistry. Its importance stems from several key areas:
Role in Bioactivity: As a component of the altromycin antibiotics, the sugar moiety is critical for the molecule's biological function. The specific structure and stereochemistry of the carbohydrate chain, including the terminal this compound, often play a crucial role in molecular recognition, binding to the biological target (such as DNA or bacterial enzymes), and modulating pharmacokinetic properties.
Challenge for Chemical Synthesis: Rare sugars like this compound are not commercially available and present significant challenges to synthetic chemists. Developing synthetic routes to these molecules requires sophisticated strategies for stereocontrol to correctly install the multiple chiral centers. The pursuit of its synthesis drives innovation in protecting group strategies and glycosylation methodologies.
Probe for Biosynthetic Pathways: The existence of this compound and its epimers (like the talose form in Rhizobium) provides insight into the complex enzymatic machinery that bacteria use to construct modified sugars. Studying the genes and enzymes responsible for its biosynthesis can uncover novel biocatalysts for applications in chemoenzymatic synthesis.
Immunological Importance: Although its epimers are more commonly cited in bacterial LPS, the presence of such unique sugars on the surface of microbes is of great interest in immunology and vaccinology. These rare sugars can act as specific antigenic determinants, recognized by the host immune system.
Structure
3D Structure
Properties
CAS No. |
25374-97-4 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,4,5-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7+/m1/s1 |
InChI Key |
MPQBLCRFUYGBHE-GBNDHIKLSA-N |
SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@@H](C=O)O)OC)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Synonyms |
vallarose |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of 6 Deoxy 3 O Methylaltrose
Precursor Utilization and Metabolic Intermediates in Deoxy- and Methylated Sugar Biosynthesis
The biosynthesis of complex deoxysugars like 6-Deoxy-3-O-methylaltrose begins with common primary metabolites. The journey from a simple sugar to a highly modified one involves a series of enzymatic transformations that create key intermediates.
The general starting point for the biosynthesis of many deoxysugars is a nucleotide-diphosphate (NDP)-activated hexose (B10828440), most commonly thymidine (B127349) diphosphate (B83284) (TDP)-D-glucose. asm.orgacs.org This initial substrate is derived from the central carbohydrate metabolism of the organism. The activation with a nucleotide diphosphate group provides the necessary energy and a handle for the subsequent enzymes in the pathway.
The formation of the 6-deoxy functionality is a critical early step. This is typically achieved by a TDP-D-glucose 4,6-dehydratase, which converts TDP-D-glucose into the key intermediate, TDP-4-keto-6-deoxy-D-glucose. acs.orgwisc.edu This 4-keto-6-deoxy intermediate is a crucial branch point from which various deoxysugar biosynthetic pathways diverge, leading to a wide array of structurally diverse sugars. wisc.edu
Following the initial deoxygenation, further modifications such as epimerization, reduction, and methylation occur. For instance, the biosynthesis of TDP-L-rhamnose, another 6-deoxysugar, involves a dTDP-3,5-deoxyglucose epimerase and a 4-ketoreductase acting on the 4-keto-6-deoxy intermediate. asm.org Similarly, the pathway to this compound would necessitate a specific set of enzymes to establish the altrose stereochemistry and the C-3 methyl ether.
Characterization of Key Enzymatic Transformations in the Biosynthetic Route to this compound or Related Structures
The formation of this compound from its precursor, TDP-4-keto-6-deoxy-D-glucose, requires a cascade of specific enzymatic reactions. Each enzyme plays a precise role in modifying the sugar's structure, ultimately leading to the final product.
Deoxygenation Mechanisms (e.g., at C-6) in Hexose Metabolism
The initial and defining step in the biosynthesis of 6-deoxysugars is the removal of the hydroxyl group at the C-6 position. This reaction is catalyzed by NDP-D-glucose 4,6-dehydratases. acs.orgnih.gov These enzymes act on NDP-activated glucose, such as TDP-D-glucose, to form an NDP-4-keto-6-deoxy-D-glucose intermediate. acs.orgwisc.edu This reaction proceeds through an oxidation-reduction mechanism within the enzyme's active site, without the release of any intermediates. The process involves the oxidation of the C-4 hydroxyl group to a ketone, which facilitates the elimination of water from the C-5 and C-6 positions, followed by a reduction at C-6.
O-Methyltransferase Activities and Substrate Specificity for C-3 Methylation
The methylation of the hydroxyl group at the C-3 position is a crucial step in the formation of this compound. This reaction is catalyzed by a specific O-methyltransferase (OMT). These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govacs.org
The substrate specificity of these OMTs is highly regulated. In some biosynthetic pathways, methylation occurs after the deoxysugar has been attached to an aglycone by a glycosyltransferase. acs.org However, there is also evidence for sugar O-methyltransferases that act on nucleotide-linked sugar substrates. acs.org For example, CalS11, a TDP-rhamnose 3'-O-methyltransferase, has been shown to methylate the sugar at the nucleotide level. acs.org The regioselectivity of these enzymes, ensuring methylation at the correct hydroxyl group, is determined by the specific amino acid residues within the active site that position the substrate for catalysis. nih.gov
Epimerase and Reductase Functions in Deoxysugar Biosynthesis Leading to Stereochemical Divergence
The conversion of the TDP-4-keto-6-deoxy-D-glucose intermediate to the altrose configuration requires the action of epimerases and reductases. Epimerases are responsible for altering the stereochemistry at specific carbon centers. For instance, a 3,5-epimerase can invert the stereochemistry at both C-3 and C-5 of the hexose ring. acs.org
Following epimerization, a 4-ketoreductase reduces the ketone at C-4 to a hydroxyl group. The stereospecificity of this reduction is critical in determining the final configuration of the sugar. oup.com Different reductases can produce different epimers. For example, the biosynthesis of dTDP-6-deoxy-β-D-allose involves a specific dTDP-4-keto-6-deoxyglucose reductase (GerKI) that works in conjunction with a 3-epimerase (GerF) to produce the allose stereochemistry. nih.gov A similar combination of a specific epimerase and reductase would be required to generate the altrose configuration from the common 4-keto-6-deoxy intermediate.
Glycosyltransferase Roles in the Assembly of this compound-Containing Oligosaccharides and Glycoconjugates
Once synthesized as a nucleotide-activated sugar, this compound is ready for transfer onto an acceptor molecule, which can be another sugar, a lipid, or a macrolide aglycone. This transfer is catalyzed by glycosyltransferases (GTs). These enzymes exhibit a high degree of specificity for both the sugar donor (the NDP-sugar) and the acceptor molecule. nih.gov
The flexibility of some GTs has been exploited in combinatorial biosynthesis to create novel glycosylated compounds. nih.govjmb.or.kr By introducing gene cassettes for the biosynthesis of a specific deoxysugar along with a compatible, substrate-flexible glycosyltransferase into a host organism, new bioactive molecules can be generated. acs.orgjmb.or.kr Therefore, a specific glycosyltransferase is responsible for incorporating this compound into its final natural product context.
Genetic Determinants and Gene Cluster Analysis for this compound Biosynthesis (e.g., Glycogenomics)
The genes encoding the enzymes for the biosynthesis of secondary metabolites, including their deoxysugar moieties, are often found clustered together on the chromosome of the producing microorganism. asm.orgpnas.org This co-localization facilitates the coordinated regulation of the entire biosynthetic pathway.
Analysis of these gene clusters, a field often referred to as glycogenomics, allows for the identification of the genes responsible for the synthesis of specific sugars. asm.org A typical gene cluster for a deoxysugar would include genes for the NDP-glucose synthase, the 4,6-dehydratase, specific epimerases, reductases, and methyltransferases. asm.orgnih.gov For example, the gene cluster for the antibiotic caprazamycin (B1248949) was found to contain genes for the enzymes required to produce its rhamnose moiety, although in this case, they were located elsewhere on the genome. asm.org
By identifying and characterizing these gene clusters, researchers can reconstitute the biosynthetic pathways in heterologous hosts, enabling the production of rare sugars and the generation of novel glycosylated natural products through combinatorial biosynthesis. nih.gov The identification of a gene cluster containing a putative this compound pathway would involve searching for the requisite enzymatic gene functions in close proximity within a microbial genome.
Chemoenzymatic Approaches for the Synthesis of this compound and its Analogues [2.2.1]
Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, presents a powerful strategy for producing complex carbohydrates like this compound and its analogues. mdpi.com This approach circumvents many challenges associated with purely chemical synthesis, such as the need for extensive protecting group manipulations, and often provides superior stereoselectivity and yields under mild reaction conditions. researchgate.net While a dedicated, high-yield chemoenzymatic route specifically for this compound is not extensively documented in current literature, the synthesis of its structural analogues and related modified sugars provides a clear blueprint for potential strategies. These methods primarily involve the use of enzymes for selective modifications, glycosidic bond formation, and the synthesis of activated sugar nucleotide precursors.
Research into the synthesis of related compounds, such as 6-deoxy-3-O-methyl-D-allose and D-acofriose (6-deoxy-3-O-methyl-D-mannose), has traditionally relied on multi-step chemical methods. rsc.orgresearchgate.net However, the principles established in the chemoenzymatic synthesis of other rare sugars are directly applicable. For instance, the synthesis of nucleotide-activated sugars, which are crucial intermediates in many biological glycosylation reactions, is a well-established chemoenzymatic process. nih.gov This often involves the chemical synthesis of a modified sugar-1-phosphate followed by enzymatic conversion to its corresponding nucleotide diphosphate (NDP)-sugar. acs.org
Key enzymatic transformations that can be leveraged include:
Regioselective Acylation and Deacetylation: Lipases and esterases are widely used for the regioselective protection or deprotection of hydroxyl groups in sugar molecules. For example, Candida rugosa lipase (B570770) can selectively deacetylate the primary hydroxyl group in peracetylated glucose, enabling specific modification at the C-6 position. researchgate.net This strategy could be adapted to a precursor of this compound to facilitate the required deoxygenation at C-6.
Phosphorylation: Kinases can be employed to specifically phosphorylate a sugar at a particular position, often as the first step in creating an activated sugar nucleotide. Nucleoside kinases (NKs) and deoxynucleoside kinases (dNKs) catalyze the 5'-monophosphorylation of nucleosides, a critical step in many cascade reactions. mdpi.com
Glycosidic Bond Formation: Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor (typically an NDP-sugar) to an acceptor molecule. The synthesis of fluorinated trisaccharides has been demonstrated using fucosyltransferases that accept modified fucose derivatives, indicating that a suitably engineered or promiscuous glycosyltransferase could potentially utilize an activated form of this compound. whiterose.ac.uk
The development of chemoenzymatic routes often relies on the substrate promiscuity of existing enzymes or the engineering of enzymes for novel reactivity. The successful synthesis of various C6-modified sugar nucleotides and other deoxy sugars highlights the feasibility of these approaches for producing analogues of this compound for research and biotechnological applications. acs.orgmdpi.com
Table 1: Chemoenzymatic Strategies Applicable to Modified Sugar Synthesis
| Approach | Key Enzyme Class | Example Application from Literature | Potential Relevance for this compound |
|---|---|---|---|
| Regioselective Deprotection | Lipase | Selective deacetylation of peracetylated D-glucose at the C-6 position using Candida rugosa lipase. researchgate.net | Enables specific chemical modification at the C-6 position (for deoxygenation) without complex protecting group chemistry. |
| Sugar Nucleotide Synthesis | Nucleotidyltransferase (Pyrophosphorylase) | Enzymatic pyrophosphorylation of C6-modified mannose-1-phosphates to form GDP-D-mannose analogues. acs.org | Creation of an activated donor, such as UDP- or GDP-6-deoxy-3-O-methylaltrose, for use by glycosyltransferases. |
| Glycosylation | Glycosyltransferase | Incorporation of 3-deoxy-3-fluoro-L-fucose into trisaccharides using α-1,2 and α-1,3 fucosyltransferases. whiterose.ac.uk | Formation of complex glycans or glycoconjugates containing the this compound moiety. |
| Multi-Enzyme Cascade | Kinases, Phosphomutases, Nucleotidyltransferases | One-pot synthesis of modified nucleosides from D-pentoses using a cascade of ribokinase, phosphopentomutase, and nucleoside phosphorylase. nih.gov | Efficient, one-pot synthesis of the target compound or its activated form from a simpler, less expensive precursor. |
Chemical Synthesis and Derivatization Strategies for 6 Deoxy 3 O Methylaltrose
Total Chemical Synthesis of 6-Deoxy-3-O-methylaltrose: Methodological Advancements
The total synthesis of this compound, also known as L-vallarose, has been achieved through various strategic routes, often starting from more common monosaccharides or non-carbohydrate precursors. rsc.orgnih.gov These syntheses require precise control over stereochemistry and the regioselective introduction of functional groups.
While direct glycosylation to form the this compound scaffold is less common, the principles of stereoselective glycosylation are fundamental to building oligosaccharides containing this rare sugar. researchgate.net The development of efficient glycosylation methods is crucial for synthesizing complex glycoconjugates. researchgate.net Challenges in stereoselective glycosylation often revolve around controlling the formation of the anomeric center, particularly for 1,2-cis glycosides. researchgate.netnih.gov
Modern glycosylation methods that could be applied to donors derived from this compound include:
Intramolecular Aglycone Delivery (IAD): This technique utilizes a temporary tether between the glycosyl donor and acceptor to control the stereochemical outcome of the glycosylation. researchgate.net
Catalyst-Controlled Glycosylation: The use of specific catalysts, such as urea (B33335) or thiourea (B124793) derivatives, can activate glycosyl donors and direct the stereoselectivity of the reaction. nih.govfrontiersin.org For instance, certain catalysts can promote SN2-type glycosidic bond formation. nih.gov
Neighboring Group Participation: While the absence of a C2-hydroxyl group in 2-deoxy sugars precludes this common strategy, appropriately placed participating groups at other positions can influence stereoselectivity. nih.gov
The choice of glycosylation strategy is highly dependent on the specific structures of the glycosyl donor and acceptor, as well as the desired anomeric configuration. nih.gov
A key aspect of synthesizing this compound is the precise and sequential manipulation of hydroxyl groups. This involves selective protection, deoxygenation at the C-6 position, and methylation at the C-3 position.
Deoxygenation at C-6: The removal of the C-6 hydroxyl group is a critical step. A common strategy involves the conversion of the primary hydroxyl group into a good leaving group, such as a tosylate, followed by reductive cleavage. cdnsciencepub.com For example, a synthesis of L-vallarose involved converting a D-galactose derivative into a 5,6-anhydro-L-altrofuranose intermediate, which was then opened with a hydride reagent to yield the 6-deoxy sugar. rsc.orgrsc.org Another approach is the Barton-McCombie deoxygenation, which proceeds via a thiocarbonyl derivative.
Methylation at C-3: Regioselective methylation of a specific hydroxyl group in a polyol system like a sugar is challenging. The strategy often involves a sequence of protection and deprotection steps. For instance, in the synthesis of L-vallarose, the 3-O-methyl group was introduced early in the sequence on a 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose precursor. rsc.orgrsc.org Other methods for regioselective methylation can involve the use of organotin intermediates, which can activate a specific hydroxyl group towards methylation. dntb.gov.uaresearchgate.net
A pioneering synthesis of L-vallarose (6-deoxy-3-O-methyl-L-altrose) highlights these manipulations. rsc.orgrsc.org The route began with 1,2:5,6-di-O-isopropylidene-3-O-methyl-α-D-galactofuranose. Partial hydrolysis yielded the 1,2-acetal, which was then converted to a 5-O-methylsulphonyl derivative. Treatment with sodium methoxide (B1231860) induced an intramolecular SN2 reaction to form a 5,6-anhydro-β-L-altrofuranose epoxide. Finally, reductive opening of this epoxide with lithium aluminium hydride afforded the desired 6-deoxy structure, and subsequent hydrolysis of the protecting groups liberated L-vallarose. rsc.orgrsc.org
Table 1: Key Intermediates in the Synthesis of L-Vallarose
| Compound Name | Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 1,2-O-Isopropylidene-3-O-methyl-α-D-galactofuranose | 1,2:5,6-Di-O-isopropylidene-3-O-methyl-α-D-galactofuranose | Partial Acid Hydrolysis | 1,2-Acetal | rsc.orgrsc.org |
| 5,6-Anhydro-1,2-O-isopropylidene-3-O-methyl-β-L-altrofuranose | 6-O-Benzoyl-1,2-O-isopropylidene-3-O-methyl-5-O-methylsulphonyl-α-D-galactofuranose | Solvolysis with Sodium Methoxide | Epoxide formation | rsc.orgrsc.org |
Moving beyond carbohydrate-based starting materials, asymmetric synthesis offers a powerful alternative for constructing chiral molecules like this compound from simple, achiral precursors. A notable example is the synthesis of the related methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside from 2-acetylfuran. nih.gov This approach utilizes asymmetric reduction to establish the initial stereocenter, followed by a series of transformations to build the carbohydrate ring system with the desired stereochemistry. Although this specific example yields the manno-isomer, the principles of using non-carbohydrate starting materials demonstrate the potential for developing de novo routes to various rare sugars, including altrose derivatives. nih.gov
Selective Functional Group Manipulations (e.g., Deoxygenation, Methylation) in Synthetic Routes
Synthesis of this compound Analogues and Isomers for Structure-Activity Relationship Studies
To investigate how the specific structure of this compound relates to its biological activity, chemists synthesize a variety of analogues and isomers. These studies often involve systematic changes to the methylation pattern or modifications at the deoxygenated C-6 position. nih.govrsc.org
The position of the methyl ether in a sugar molecule can drastically alter its biological properties. Therefore, the synthesis of isomers with different O-methylation patterns is of significant interest. For example, the synthesis of D-mycinose (6-deoxy-2,3-di-O-methyl-D-allose) and D-digitalose (6-deoxy-3-O-methyl-D-galactose) showcases the ability to create isomers of the target compound. rsc.orgrsc.org
Methods for achieving regioselective O-methylation include:
Tin-mediated Alkylation: Dibutyltin oxide can be used to form a stannylene acetal (B89532) across a diol, which then directs alkylation to one of the hydroxyl groups with high regioselectivity. google.com
Protection/Deprotection Sequences: A multi-step process of selectively protecting all but one hydroxyl group, followed by methylation and then deprotection, is a classic and reliable strategy. beilstein-journals.org
Enzymatic Methylation: O-methyltransferases offer a green and highly regioselective method for methylating specific positions on a sugar scaffold, although this is more common in biosynthesis than in traditional organic synthesis. ucl.ac.uk
Table 2: Comparison of Synthesized Methylated 6-Deoxyhexose Isomers
| Compound Name | Parent Sugar | Methylation Pattern | Synthetic Precursor | Reference |
|---|---|---|---|---|
| L-Vallarose | L-Altrose | 3-O-methyl | D-Galactose derivative | rsc.orgrsc.org |
| D-Digitalose | D-Galactose | 3-O-methyl | D-Galactose derivative | rsc.orgrsc.org |
| D-Mycinose | D-Allose | 2,3-di-O-methyl | D-Allose derivative | rsc.org |
| D-Acofriose | D-Mannose | 3-O-methyl | D-Mannose | nih.gov |
Replacing the C-6 hydrogen of a 6-deoxy sugar with other functional groups can lead to compounds with novel properties or serve as handles for further chemical elaboration. The introduction of azido (B1232118) or halo groups at the C-6 position is a common strategy.
Synthesis of 6-Azido Derivatives: The C-6 hydroxyl group of a suitably protected sugar can be converted into a leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with sodium azide (B81097) yields the 6-azido-6-deoxy derivative. doi.orggoogle.com A more direct, one-pot method involves treating the unprotected sugar with triphenylphosphine (B44618), a halogen source (like carbon tetrabromide), and an azide salt. researchgate.net The azido group is particularly useful as it can be readily reduced to an amine or used in bioorthogonal "click" chemistry reactions. nih.gov
Synthesis of 6-Halo Derivatives: Halogenation at the C-6 position can be achieved using various reagents. The Appel reaction (triphenylphosphine and a carbon tetrahalide) or reaction with N-halosuccinimides and triphenylphosphine can convert the C-6 primary alcohol into the corresponding halide. doi.org These 6-halo-6-deoxy sugars are valuable intermediates for introducing other functionalities via nucleophilic substitution. doi.orgacs.org
These synthetic strategies provide access to a diverse range of this compound analogues, which are essential tools for probing the chemical and biological roles of this rare and important monosaccharide.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 6-Deoxy-L-altrose |
| 6-Deoxy-L-psicose |
| 6-Deoxy-L-allose |
| 6-Deoxy-L-glucose |
| L-Rhamnose |
| L-Altrose |
| L-Mannose |
| D-Galactose |
| D-Fucose |
| L-Vallarose |
| D-Digitalose |
| D-Mycinose |
| D-Acofriose |
| L-Vinelose |
| 1,2:5,6-Di-O-isopropylidene-3-O-methyl-α-D-galactofuranose |
| 1,2-O-Isopropylidene-3-O-methyl-α-D-galactofuranose |
| 6-O-Benzoyl-1,2-O-isopropylidene-3-O-methyl-5-O-methylsulphonyl-α-D-galactofuranose |
| 5,6-Anhydro-1,2-O-isopropylidene-3-O-methyl-β-L-altrofuranose |
| Methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside |
| 2-Acetylfuran |
| 6-Deoxy-2,3-di-O-methyl-D-allose |
| 6-Deoxy-3-O-methyl-D-galactose |
| 6-Deoxy-3-O-methyl-D-mannose |
| 6-Deoxy-3-C-methyl-2-O-methyl-D-allose |
| 6-Azido-6-deoxy-D-glucose |
| 6-Bromo-6-deoxy derivatives |
| 6-Halo-6-deoxy derivatives |
| 6-Azido-6-deoxy-N-phthaloyl-chitosan |
| Methyl 4,6-O-benzylidene-α-D-hexopyranoside 2-tosylate |
| Methyl 4,6-O-benzylidene-α-D-hexopyranoside 3-tosylate |
Regioselective O-Methylation Pattern Derivatization
Preparation of this compound Glycoconjugates and Oligosaccharide Building Blocks
The creation of glycoconjugates and oligosaccharide building blocks containing this compound is a cornerstone for studying the biological functions of the polysaccharides in which they are found. These synthetic efforts provide essential materials for immunological research and the development of potential carbohydrate-based vaccines.
The synthesis of glycosides is a fundamental process in carbohydrate chemistry, involving the formation of a glycosidic bond between a sugar and another molecule. mdpi.com In the context of this compound, this process is often a key step in building more complex structures. The chemical synthesis of glycosides can be a detailed process requiring multiple protection and deprotection steps to ensure the selective reaction of specific functional groups. mdpi.com
A common approach to glycoside synthesis involves the use of a glycosyl donor, which is an activated form of the sugar, and a glycosyl acceptor, the molecule to which the sugar will be attached. For instance, a protected thevetose (6-deoxy-3-O-methylglucose) glycoside has been prepared from methyl D-glucopyranoside through a series of reactions including the formation of a 4,6-O-benzylidene derivative and selective methylation of the 3-hydroxy group. uj.ac.za
The synthesis of 2-deoxy-glycosides presents a particular challenge due to the absence of a neighboring participating group at the C-2 position, which can make stereoselective synthesis difficult. rsc.org Various methods, including the use of glycosyl fluorides and phase-transfer catalysis conditions, have been developed to address these challenges. rsc.org
This compound is a known component of the O-antigenic polysaccharides of certain bacteria. For example, it has been identified in the O-polysaccharide of Rhizobium leguminosarum 3841. nih.gov The O-antigen is a major component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and is a key determinant of their serological specificity and virulence. nih.govrsc.org
The synthesis of these complex oligosaccharides is a significant undertaking. For instance, the total synthesis of the D-acofriose (6-deoxy-3-O-methyl-D-mannose, an epimer of this compound) containing trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2 has been achieved. rsc.orgresearchgate.net This synthesis involved the preparation of a D-acofriose building block from D-mannose, followed by its incorporation into a trisaccharide. rsc.orgresearchgate.net
The biosynthesis of O-antigens in bacteria involves different pathways, including the Wzy/Wzx-dependent pathway and the ABC transporter-dependent pathway. nih.gov In the ABC transporter-dependent pathway, sugars are sequentially added to the growing polymer on the cytosolic face of the plasma membrane. nih.gov The O-antigen of Escherichia coli O52, which contains a minor amount of a 6-deoxy-3-O-methylhexose, is synthesized via this pathway. nih.gov
Table 1: Examples of this compound in Bacterial O-Antigens
| Bacterium | O-Antigen Component | Reference |
| Rhizobium leguminosarum 3841 | 6-deoxy-3-O-methyl-d-talose | nih.gov |
| Escherichia coli O52 | 6-deoxy-3-O-methylhexose | nih.gov |
| Azospirillum brasilense JM6B2 | D-acofriose (6-deoxy-3-O-methyl-D-mannose) | rsc.orgresearchgate.net |
Synthesis of Glycosides Containing this compound
Protecting Group Strategies in this compound Synthesis
Protecting groups are essential tools in the synthesis of complex carbohydrates like this compound and its derivatives. jocpr.compressbooks.pub They temporarily mask reactive functional groups, allowing for selective reactions at other positions in the molecule. jocpr.comorganic-chemistry.org A good protecting group should be easy to introduce and remove under mild conditions without affecting other parts of the molecule. pressbooks.pub
In carbohydrate chemistry, a variety of protecting groups are used to protect hydroxyl groups, including:
Alkyl and Silyl (B83357) Groups: Benzyl (Bn) and silyl ethers are commonly used due to their stability. nih.gov Bulky silyl groups like tert-butyldimethylsilyl (TBDMS) can be used for the regioselective protection of primary hydroxyl groups. nih.gov
Acetal and Ketal Groups: Cyclic acetals and ketals, such as benzylidene acetals, are widely used to protect diol systems. pressbooks.pubnih.gov
Acyl Groups: Acetyl (Ac) and benzoyl (Bz) groups are often used, and their introduction can be achieved with high regioselectivity using various catalysts. nih.gov
The choice of protecting groups is crucial for the successful synthesis of complex oligosaccharides. An orthogonal protecting group strategy, where different protecting groups can be removed selectively in the presence of others, is often employed. organic-chemistry.orgnih.gov This allows for the stepwise construction of oligosaccharide chains. For example, in the synthesis of a hyaluronic acid octasaccharide, a combination of benzyl, benzoyl, and silyl protecting groups was used to achieve the desired transformations. nih.gov
The influence of protecting groups on the reactivity of the sugar molecule is also a critical consideration. For example, in the synthesis of a trisaccharide containing D-acofriose, it was found that an ether protecting group at the 3-position of a fucosyl moiety was essential for successful glycosylation at the 4-position, whereas an ester group hindered the reaction. rsc.orgresearchgate.net
Table 2: Common Protecting Groups in Carbohydrate Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| Benzyl | Bn | Catalytic hydrogenolysis | nih.gov |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) | nih.gov |
| Benzylidene acetal | Acidic hydrolysis | pressbooks.pubnih.gov | |
| Acetyl | Ac | Basic hydrolysis (e.g., NaOMe in MeOH) | nih.gov |
| Benzoyl | Bz | Basic hydrolysis | nih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | organic-chemistry.org |
| tert-Butoxycarbonyl | Boc | Acidic conditions | organic-chemistry.org |
Biological Significance and Molecular Interactions of 6 Deoxy 3 O Methylaltrose
Role of 6-Deoxy-3-O-methylaltrose as a Constituent of Biologically Active Natural Products (e.g., Antibiotics, Toxins)
The rare sugar this compound is a notable component of various biologically active natural products, particularly those produced by actinobacteria. scielo.org.za Its presence within the chemical architecture of these molecules is often crucial for their therapeutic effects.
Contribution to the Bioactivity and Specificity of Glycosylated Polyketides (e.g., Altromycins)
The altromycins, a family of pluramycin-class antibiotics, exemplify the importance of this compound in the bioactivity of glycosylated polyketides. scielo.org.zascielo.org.zaresearchgate.net These compounds, isolated from an actinomycete strain, feature a complex structure that includes an anthraquinone-γ-pyrone core, an amino-disaccharide, and, in several members of the family, a this compound moiety. scielo.org.zascielo.org.zaresearchgate.net
Table 1: Bioactivity of Altromycins Containing this compound
| Compound | Bioactivity | Target Organisms/Cell Lines | Source |
| Altromycin B | Potent antibacterial activity | Staphylococcus aureus, Streptococcus pyogenes | scielo.org.zauct.ac.za |
| Altromycins | Cytotoxic activity | HeLa (cervical cancer), A549 (human lung cancer), HCT-8 (colon tumor) | scielo.org.zauct.ac.za |
| Altromycins | Antibacterial activity | Pseudomonas aeruginosa | scielo.org.zauct.ac.za |
Structural Role in Microbial Cell Surface Recognition and Immune Evasion (e.g., Lipopolysaccharides)
Beyond its role in antibiotics, this compound is also a structural component of lipopolysaccharides (LPS) in certain Gram-negative bacteria. nih.govasm.org LPS are major constituents of the outer membrane of these bacteria and are critical for maintaining structural integrity and mediating interactions with the environment, including host organisms.
In Rhizobium leguminosarum, a nitrogen-fixing bacterium that forms a symbiotic relationship with leguminous plants, the O-antigen of the LPS is a complex polysaccharide that contains 6-deoxy-3-O-methyl-d-talose (an epimer of this compound). nih.govasm.org This O-antigen is believed to be involved in the intricate signaling and recognition processes that occur between the bacterium and its plant host, potentially playing a role in avoiding plant defense mechanisms and establishing a successful symbiotic relationship. nih.gov The specific structure of the O-antigen, including its unique sugar components, is likely crucial for these interactions. The structural complexity of these surface glycans, often featuring unusual sugars like this compound, is a key strategy employed by microbes for cell surface recognition and potentially for evading the host immune system. nih.govoup.com
Enzyme-Substrate Interactions Involving this compound or Its Derivatives
The biosynthesis and modification of molecules containing this compound are governed by specific enzyme-substrate interactions. nih.govnih.govdiva-portal.org Understanding these interactions is key to comprehending the biological roles of this sugar and for potential applications in biocatalysis and drug design.
Specificity of Glycosidases and Glycosyltransferases for this compound Moieties
Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar onto a substrate, playing a central role in the synthesis of glycosylated natural products. nih.govsigmaaldrich.com The biosynthesis of altromycins and other natural products containing this compound relies on glycosyltransferases that exhibit a high degree of specificity for this particular sugar. frontiersin.org These enzymes must recognize both the sugar donor, likely a nucleotide-activated form of this compound, and the polyketide aglycone acceptor. semanticscholar.org
Conversely, glycosidases are enzymes that cleave glycosidic bonds. The specificity of glycosidases for substrates containing this compound can be quite stringent. nih.gov The methyl group at the 3-position and the deoxy function at the 6-position of the altrose ring create a unique structural motif that is likely recognized by a specific pocket in the enzyme's active site. scispace.com Studies on various glycosidases have shown that modifications to the sugar ring, such as deoxygenation or methylation, can significantly impact substrate binding and hydrolysis rates. nih.gov
Investigations of this compound Analogues as Enzyme Modulators
The unique structure of this compound makes its analogues interesting candidates for the development of enzyme modulators, such as inhibitors of glycosyltransferases or glycosidases. nih.govmdpi.com By synthesizing analogues with slight structural modifications, researchers can probe the active sites of these enzymes and develop compounds that block their activity. For instance, a 6-deoxy-6-fluoro analogue of galactose has been shown to act as a modifier of cellular glycoconjugates by being incorporated into them and altering the function of cell surface enzymes like sialyltransferases. nih.gov Similarly, non-metabolizable glucose analogues like 3-O-methylglucose are used to study transport systems and enzyme requirements, indicating that the phosphorylation state of a sugar is often critical for its downstream effects. physiology.orgresearchgate.net Such studies on analogues of this compound could provide valuable insights into the enzymes that process it and potentially lead to new therapeutic agents. plos.org
Receptor-Ligand Binding Studies Involving this compound-Containing Structures
The biological activities of molecules containing this compound are ultimately mediated by their binding to specific cellular receptors or other macromolecules. frontiersin.orglabome.com While direct receptor-ligand binding studies specifically focused on this compound are not extensively documented, the principles of such interactions can be inferred from studies of other glycosylated molecules.
Carbohydrate-Binding Protein Recognition and Specificity
The interaction between carbohydrates and carbohydrate-binding proteins (CBPs), such as lectins, is a cornerstone of many biological recognition events. nih.gov These interactions are highly specific, driven by the three-dimensional structure of both the carbohydrate ligand and the protein's carbohydrate-recognition domain (CRD). nih.govcazypedia.org The specificity of these interactions is determined by a variety of factors, including hydrogen bonding, van der Waals forces, and hydrophobic interactions between the sugar and amino acid residues in the binding site. cazypedia.org
While direct studies on the binding of this compound to a wide array of CBPs are limited, the principles of glycan recognition provide a framework for understanding its potential interactions. The presence of a 6-deoxy function (a methyl group at the C-6 position instead of a hydroxyl group) and a methyl ether at the C-3 position creates a unique structural motif. nih.gov For a CBP to recognize this sugar, its binding site would need to accommodate these features. For instance, the deoxy function at C-6 would reduce the potential for hydrogen bonding at this position compared to a parent hexose (B10828440) like altrose, while the methyl group at C-3 would introduce a hydrophobic character and steric bulk.
Lectins are a major class of CBPs that are not enzymes or antibodies but can agglutinate cells and/or precipitate glycoconjugates. nih.gov The binding specificity of lectins is diverse; for example, some lectins specifically bind to mannose or glucose residues, while others recognize galactose or fucose. nih.govnih.gov The recognition of L-rhamnose (6-deoxy-L-mannose) by some lectins, despite the common D-form of most sugars, highlights that the 6-deoxy feature is a key determinant for binding in certain cases. wikipedia.org It is plausible that specific lectins exist in nature that can recognize the distinct stereochemistry and modifications of this compound.
Carbohydrate-binding modules (CBMs) are another class of proteins that recognize specific carbohydrates. cazypedia.orgcazy.org These are typically domains within larger enzymes that target the enzyme to its carbohydrate substrate. cazypedia.orgcazy.org The specificity of CBMs can be very high, and it is conceivable that CBMs from bacteria that synthesize or encounter this compound could have evolved to bind this specific sugar.
Role in Host-Pathogen Interactions at a Molecular Level
The surfaces of pathogenic microorganisms are often decorated with complex carbohydrates that play a crucial role in the interaction with their hosts. oup.comnih.gov These interactions can determine the outcome of an infection, from initial attachment to the evasion of the host immune system. nih.govnih.gov The presence of unusual sugars, such as deoxy- and methylated hexoses, in the lipopolysaccharides (LPS) or other surface glycans of bacteria is a common strategy to modulate these interactions. oup.comlongdom.org
A notable example is the O-antigen of Rhizobium leguminosarum, a bacterium that engages in a symbiotic relationship with leguminous plants. The O-antigen of R. leguminosarum strain 3841 is a complex polysaccharide that contains 6-deoxy-3-O-methyltalose, a stereoisomer of this compound. conicet.gov.arasm.org This O-antigen is essential for the proper formation of biofilms and for the structural integrity of the bacterial cell surface. conicet.gov.arasm.org The hydrophobic character conferred by the deoxy and methylated sugars on the bacterial surface is thought to be important for cell-to-cell interactions and attachment to surfaces. asm.org
While this example involves a closely related isomer, it provides a strong indication of the potential role of this compound in host-pathogen interactions. If present on a pathogen's surface, this sugar could be involved in:
Adhesion: Mediating the attachment of the pathogen to host cells through specific interactions with host cell surface receptors.
Immune Evasion: The unusual structure of the sugar might prevent recognition by host immune components, such as antibodies or complement proteins, that are typically directed against more common carbohydrate structures.
Modulation of Host Response: The interaction of the sugar with host pattern recognition receptors (PRRs) could trigger or dampen specific immune signaling pathways. nih.gov
The molecular basis of these interactions lies in the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by host PRRs. nih.gov Bacterial LPS is a classic PAMP, and variations in its O-antigen structure, including the presence of sugars like this compound, can significantly alter its recognition by the host.
Influence on Cellular Metabolism and Signaling Pathways (Molecular Level Studies)
The introduction of non-canonical sugars into a cell can have significant effects on its metabolism and signaling cascades. Studies using glucose analogs have been instrumental in dissecting the pathways of glucose sensing, transport, and metabolism.
Modulation of Metabolic Pathways by this compound Derivatives
Direct studies on the metabolic fate of this compound are scarce. However, research on similar methylated and deoxy-sugars provides insights into how its derivatives might modulate metabolic pathways.
A key initial step in glucose metabolism is its phosphorylation by hexokinase to form glucose-6-phosphate, trapping it inside the cell. nih.gov Glucose analogs that are not substrates for hexokinase, such as 3-O-methylglucose and 6-deoxyglucose, are transported into the cell but are not phosphorylated. nih.govnih.govresearchgate.net This property makes them useful tools for studying glucose transport independently of its subsequent metabolism. snmjournals.orgopenmedscience.com Given its structure, it is highly probable that this compound would also not be a substrate for hexokinase due to the modifications at both the C-3 and C-6 positions.
If a derivative of this compound, for instance, a nucleotide-activated form, were to be introduced into a metabolic pathway, it could act as an inhibitor. For example, in the biosynthesis of mycobacterial methylglucose lipopolysaccharides, intermediates of glycogen (B147801) metabolism are utilized. longdom.org The introduction of an analog could potentially disrupt the enzymes involved in these pathways.
The metabolism of other deoxy-sugars, such as 2-deoxy-D-glucose (2-DG), has been studied more extensively. 2-DG is transported into cells and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate. nih.gov However, this product cannot be further metabolized in the glycolytic pathway and its accumulation can inhibit glycolysis and interfere with glycoprotein (B1211001) synthesis. nih.gov This highlights how a modified sugar that can be partially metabolized can have significant disruptive effects on cellular metabolism.
Advanced Analytical and Spectroscopic Characterization of 6 Deoxy 3 O Methylaltrose and Its Conjugates Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the atomic-level structure of molecules. diva-portal.orgnih.gov It is particularly valuable in carbohydrate chemistry for establishing stereochemistry and analyzing the three-dimensional shapes (conformations) that molecules adopt in solution. auremn.org.brresearchgate.net
High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals of 6-Deoxy-3-O-methylaltrose. nih.govazom.com Each technique provides specific information that, when combined, creates a comprehensive structural picture.
1D ¹H NMR: Provides initial information on the number and chemical environment of protons. For this compound, this would show characteristic signals for the anomeric proton, ring protons, the C6-methyl group, and the O-methyl group. uj.ac.za
Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca It is used to trace the connectivity of protons within the sugar ring, for example, from H-1 to H-2, H-2 to H-3, and so on. nih.gov
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. columbia.edulibretexts.org This allows for the unambiguous assignment of each carbon atom in the this compound structure by linking it to its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). columbia.edulibretexts.org It is crucial for identifying the position of the O-methyl group by showing a correlation between the methyl protons and the C-3 carbon. It also helps in determining the glycosidic linkages in larger molecules.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This information is vital for determining the stereochemistry (e.g., the relative orientation of substituents on the ring) and the preferred conformation of the sugar ring. nih.gov For instance, NOEs between specific protons can help confirm the altro configuration and the chair or boat conformation of the pyranose ring. nih.gov
| NMR Experiment | Type of Information Provided | Specific Application to this compound |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling | Mapping the proton connectivity around the pyranose ring (H-1 to H-5). |
| HSQC/HMQC | Direct ¹H-¹³C correlation (one bond) | Assigning each carbon atom (C-1 to C-6) by linking it to its attached proton. |
| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Confirming the position of the O-methyl group at C-3 and identifying linkages to other molecules. |
| NOESY/ROESY | ¹H-¹H spatial proximity (through-space) | Determining stereochemistry and pyranose ring conformation (e.g., chair vs. boat). nih.govnih.gov |
When this compound is part of a larger glycan or biopolymer, such as the O-antigen of bacteria, its NMR signals are influenced by neighboring sugar residues. nih.gov 2D NMR techniques are indispensable for deciphering these complex structures.
For example, in the structural characterization of the O-antigenic polysaccharide from Rhizobium leguminosarum 3841, a combination of COSY, HSQC, HMBC, and NOESY experiments was used to determine the complete structure. nih.gov The HMBC experiment was critical in establishing the linkage between the 6-Deoxy-3-O-methyl-d-talose (an epimer of altrose) unit and the adjacent fucose residue. nih.gov Similarly, NOESY data confirmed the spatial relationships between the different sugar units, helping to build the three-dimensional model of the entire polysaccharide chain. researchgate.net In studies of hemocyanin glycoproteins, NMR has been used to identify and locate 3-O-methylated sugars within complex glycan structures, demonstrating how methylation can act as a "stop signal" for further glycan extension. nih.gov
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Mass Spectrometry (MS) Techniques for Structural Elucidation and Glycan Mapping
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. rfi.ac.uk It is a cornerstone of glycomics, providing information on molecular weight, composition, sequence, and branching of glycans. nih.govnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule like this compound and its conjugates. nih.govnih.govthermofisher.com
Tandem mass spectrometry (MS/MS) is even more powerful for structural elucidation. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is like a fingerprint that provides detailed structural information. acdlabs.com For glycans, fragmentation typically occurs at the glycosidic bonds, allowing for the determination of the sugar sequence. Cross-ring cleavages can also occur, providing information about the linkage positions between sugar units. nih.gov When analyzing a glycoconjugate containing this compound, MS/MS can confirm the mass of the terminal sugar (176 Da for the neutral sugar) and its position in the glycan chain through characteristic fragmentation patterns. nih.gov
| MS Technique | Primary Function | Information Gained for this compound Conjugates |
|---|---|---|
| High-Resolution MS (e.g., Orbitrap, FT-ICR) | Accurate mass measurement | Determination of precise elemental composition of the glycan. nih.govnih.gov |
| Tandem MS (MS/MS) | Structural analysis via controlled fragmentation | Sequencing of sugar units, identification of branching, and confirmation of linkage positions. nih.govmdpi.com |
Glycoproteomics and glycolipidomics are large-scale studies of proteins and lipids that are modified with glycans. MS-based approaches are central to these fields. nih.gov To analyze glycoproteins, proteins are often digested into smaller peptides. The resulting glycopeptides can then be analyzed by LC-MS/MS to identify the peptide sequence, the attached glycan composition, and the specific site of glycosylation. mdpi.com
If a glycoprotein (B1211001) contained a this compound moiety, its presence would be detected by the characteristic mass of the glycan attached to the peptide. MS/MS fragmentation of the glycopeptide would first show the loss of the entire glycan, followed by fragmentation of the peptide backbone and the glycan itself, allowing for full characterization. nih.govmdpi.com These techniques enable the mapping of glycosylation sites and the identification of specific glycan structures, including those with rare modifications like this compound, across an entire proteome.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly well-suited for the analysis of large, non-volatile biomolecules like high molecular weight glycans and glycoproteins. nih.govmpg.demicropspbgmu.ru In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte with minimal fragmentation. kinampark.com
Application of MS in Glycoproteomics and Glycolipidomics for this compound-Containing Systems
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Determination of this compound-Containing Biomacromolecules
X-ray Crystallography remains a gold standard for obtaining high-resolution structural information. bcm.edu This technique relies on the diffraction of X-rays by a single crystal of the molecule of interest. units.it For a biomacromolecule containing this compound, the first and often most challenging step is to obtain a well-ordered crystal suitable for diffraction experiments. nih.gov The homogeneity of the sample is a critical factor in producing crystals that diffract to high resolution. nih.gov Once a diffraction pattern is obtained, the data is processed to generate an electron density map, which allows for the building of an atomic model of the macromolecule, including the precise orientation and conformation of the this compound moiety. mlsb.io This technique is not limited by the size of the molecule, making it applicable to a wide range of biomacromolecules. bcm.edu Synchrotron radiation sources are often employed due to the high brightness of their X-ray beams, which is particularly beneficial for the small and often imperfect crystals typical of macromolecules. diamond.ac.uk
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large and dynamic complexes that are difficult to crystallize. nih.gov In cryo-EM, a solution of the biomacromolecule is rapidly frozen in vitreous ice, preserving the molecules in a near-native state. nih.gov Thousands of two-dimensional projection images of the individual molecules are then captured using an electron microscope. biorxiv.org These images are computationally classified and averaged to reconstruct a three-dimensional density map. biorxiv.orgfrontiersin.org Recent advancements in detector technology and image processing algorithms have enabled cryo-EM to achieve resolutions comparable to X-ray crystallography for many samples. nih.govfrontiersin.org A key advantage of cryo-EM is its ability to capture multiple conformational states of a molecule from a single sample, providing insights into its dynamic nature. nih.govfrontiersin.org For a biomacromolecule containing this compound, cryo-EM could reveal how this sugar influences the conformational landscape and flexibility of the entire assembly. For instance, a recent study on the trehalose (B1683222) monomycolate transporter, MmpL3, utilized cryo-EM to achieve a high-quality structure without the use of detergents by reconstituting the protein into peptidiscs. nih.gov
| Technique | Principle | Sample Requirements | Resolution | Key Advantages for this compound Conjugates |
| X-ray Crystallography | X-ray diffraction from a single crystal. units.it | High-purity, well-ordered single crystals. nih.gov | Typically 1-3 Å (atomic resolution). bcm.edu | Provides precise atomic coordinates, bond lengths, and angles of the sugar within the macromolecule. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D projection images of vitrified particles. biorxiv.org | Purified sample in solution; no crystallization required. nih.gov | Near-atomic to sub-nanometer resolution. nih.gov | Can visualize large, flexible, or heterogeneous complexes containing the sugar in a near-native state; allows for the study of conformational dynamics. nih.govfrontiersin.org |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with polarized light. nih.gov
Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that uses circularly polarized light. faccts.de It measures the difference in absorption between left and right circularly polarized light by a chiral molecule. ull.es The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. faccts.denih.gov For determining the absolute configuration, the experimental ECD spectrum of a compound is compared with the theoretically calculated spectrum for a specific enantiomer. dtu.dk A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. dtu.dk ECD is particularly useful when the molecule contains a chromophore that absorbs in the accessible UV-Vis range. ull.es Even if the sugar itself lacks a strong chromophore, derivatization can be used to introduce one. ull.es
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. bruker.comgaussian.com VCD provides a wealth of structural information as it probes the chirality of the entire molecule through its vibrational modes. nih.gov Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with quantum chemical predictions. gaussian.comarxiv.org VCD is a powerful tool for studying molecules in solution and can be used to analyze the conformational properties of complex biomolecules. bruker.comnih.gov The combination of experimental VCD spectra with theoretical calculations offers a reliable method for the stereochemical assignment of chiral molecules. gaussian.com
| Technique | Principle | Spectral Range | Information Obtained | Application to this compound |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. faccts.deull.es | UV-Visible (typically 190-400 nm). | Absolute configuration of chiral molecules with chromophores. ull.esnih.gov | Determination of the absolute stereochemistry by comparing experimental and calculated spectra. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. bruker.com | Infrared (typically 800-4000 cm⁻¹). | Absolute configuration and solution-state conformation of chiral molecules. bruker.comgaussian.com | Provides a detailed stereochemical fingerprint of the molecule, useful for confirming its absolute configuration and studying its conformational preferences in solution. |
Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, GC-MS)
Chromatography is a fundamental separation technique used to analyze the components of a mixture. nih.gov For a compound like this compound, advanced chromatographic methods are crucial for assessing its purity and for its identification and quantification within complex biological samples. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like sugars. mdpi.comresearchgate.net In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential interactions of the components with the stationary and mobile phases. nih.gov For carbohydrates, various types of HPLC columns and detection methods can be employed. For instance, a study on the metabolites of 3-O-11C-methylglucose in pig liver utilized radio-HPLC for analysis. snmjournals.org Another study used HPLC with a refractive index monitor for the detection of underivatized sugars from lipopolysaccharide hydrolysates. asm.org The coupling of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool, combining the separation power of HPLC with the sensitive and specific detection capabilities of MS. mdpi.comcpur.in This hyphenated technique is invaluable for analyzing complex mixtures and identifying unknown components. cpur.innumberanalytics.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. innovatechlabs.com To analyze sugars like this compound by GC-MS, they typically need to be derivatized to increase their volatility. nih.gov The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the column. innovatechlabs.com The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification. innovatechlabs.com GC-MS is highly sensitive and can be used for both qualitative and quantitative analysis, making it an excellent tool for purity assessment and the detection of trace amounts of the compound in complex matrices. nih.govscispace.com
| Technique | Principle | Derivatization | Detector | Key Applications for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Often not required. | Refractive Index (RI), UV-Vis, Mass Spectrometry (MS). asm.orgmdpi.com | Purity assessment, quantification in complex mixtures, analysis of conjugates. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. innovatechlabs.com | Typically required to increase volatility. | Mass Spectrometer. innovatechlabs.com | High-sensitivity purity assessment, identification and quantification in complex mixtures after derivatization. |
Applications of 6 Deoxy 3 O Methylaltrose in Chemical Biology and Material Science Research Excluding Therapeutic/clinical Applications
Utilization as a Synthetic Building Block for Complex Carbohydrate Libraries
6-Deoxy-3-O-methylaltrose serves as a crucial starting material or intermediate in the chemical synthesis of complex oligosaccharides and glycoconjugates. These complex carbohydrates are essential tools for investigating a wide range of biological processes. The synthesis of these molecules is often a challenging endeavor due to the need for precise control over stereochemistry and the formation of glycosidic linkages. harvard.edunih.gov
The presence of the 6-deoxy and 3-O-methyl functionalities in this altrose derivative provides a unique scaffold that can be strategically incorporated into larger carbohydrate structures. For instance, it has been a component in the synthesis of the O-antigenic polysaccharide of Rhizobium leguminosarum 3841, a bacterium involved in nitrogen-fixing symbiosis with plants. nih.gov The synthesis of such complex structures allows researchers to study the role of specific carbohydrate epitopes in bacterium-host interactions.
Furthermore, synthetic strategies have been developed to produce derivatives of this compound, such as thevetose (6-deoxy-3-O-methylglucose), which are also used as building blocks in oligosaccharide synthesis. uj.ac.za The ability to synthesize these rare sugars and their derivatives is critical for building libraries of diverse carbohydrate structures. These libraries are then used to screen for binding partners, such as lectins and antibodies, to elucidate the structural basis of carbohydrate recognition.
A notable example is the synthesis of D-acofriose (6-deoxy-3-O-methyl-D-mannose), an isomer of this compound, which was a key component in the total synthesis of the trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2. researchgate.netrsc.org This synthesis was achieved in multiple steps from commercially available D-mannose and was scalable, demonstrating the feasibility of producing significant quantities of these specialized building blocks for further research. researchgate.netrsc.org
The table below summarizes key synthetic applications of this compound and its isomers as building blocks.
| Target Molecule/Structure | Starting Material/Building Block | Research Application |
| O-antigen of Rhizobium leguminosarum 3841 | 6-Deoxy-3-O-methyl-D-talose (an epimer) | Studying bacterium-host interactions |
| Thevetose derivatives | 6-Deoxy-3-O-methylglucose | Building blocks for oligosaccharide synthesis |
| O-antigen of Azospirillum brasilense JM6B2 | D-acofriose (6-deoxy-3-O-methyl-D-mannose) | Synthesis of bacterial polysaccharide repeating units |
Development of Chemical Probes and Reporter Molecules Incorporating this compound for Biological Studies
Chemical probes are small molecules designed to selectively interact with and report on the function of specific biological targets. promega.ca The incorporation of unique sugar moieties like this compound into chemical probes can provide valuable tools for studying carbohydrate-related biological phenomena. nevadogroup.com These probes can be used to investigate the roles of specific carbohydrates in cellular processes without the complexities of their natural glycoconjugate contexts.
While direct examples of this compound in fluorescent probes are not extensively documented, the principles of creating such probes are well-established. For instance, fluorescently labeled glucose analogs like 2-NBDG and 6-NBDG have been used to study glucose uptake, although their mechanism of entry into cells can be independent of known glucose transporters. nih.govresearchgate.net This highlights the importance of careful design and validation when creating sugar-based probes.
The synthesis of isotopically labeled versions of this compound or its derivatives can create reporter molecules for metabolic studies. For example, the synthesis of ¹⁸F-labeled 6-fluoro-6-deoxy-D-glucose (¹⁸F-6FDG) has been developed as a tracer for glucose transport. snmjournals.org A similar approach could be applied to this compound to create probes for studying the metabolic pathways and transporters that recognize this specific sugar.
The development of chemical reporter molecules that can be metabolically incorporated into bacterial cell walls has provided significant insights into bacterial activity. researchgate.net By analogy, probes based on this compound could be designed to target specific glycosyltransferases or metabolic pathways in organisms that utilize this sugar, enabling the visualization and study of these processes in living systems.
Engineering of Biosynthetic Pathways for the Production of this compound and its Analogues in Model Organisms
The scarcity of rare sugars like this compound from natural sources often limits their research applications. Metabolic engineering of model organisms, such as Escherichia coli, offers a promising alternative for their production. jmb.or.kr This involves introducing and optimizing biosynthetic pathways to convert common cellular metabolites into the desired sugar.
The biosynthesis of 6-deoxyhexoses typically proceeds from nucleotide-activated sugars through a series of enzymatic reactions involving dehydratases, epimerases, and reductases. nih.gov For instance, the de novo biosynthesis of L-fucose and L-rhamnose starts from GDP-D-mannose and dTDP-D-glucose, respectively. nih.gov Engineering E. coli to produce this compound would likely involve the introduction of genes encoding the necessary enzymes, such as a methyltransferase specific for the 3-hydroxyl group of a 6-deoxyaltrose (B100124) precursor.
Research has demonstrated the successful engineering of E. coli for the production of other complex molecules, such as the erythromycin (B1671065) precursor 6-deoxyerythronolide B (6dEB). nih.govnih.govmdpi.com These studies often involve the manipulation of central metabolic pathways to increase the supply of necessary precursors. nih.govfrontiersin.org For example, pathways for producing propionyl-CoA and methylmalonyl-CoA, the building blocks for 6dEB, have been extensively engineered. nih.govnih.gov
Furthermore, biotechnology has been used to produce various 6-deoxyhexoses from L-rhamnose using immobilized enzymes or recombinant E. coli strains. researchgate.net This approach has yielded compounds like 6-deoxy-L-altrose, demonstrating the feasibility of using enzymatic conversions to generate rare sugar analogues. researchgate.net Similar strategies could be adapted for the production of this compound by incorporating a suitable methyltransferase step into the engineered pathway.
The table below outlines a hypothetical engineered pathway for this compound production in a model organism.
| Step | Reaction | Key Enzyme(s) | Precursor(s) | Product(s) |
| 1 | Formation of a nucleotide-activated glucose | Glycosyltransferase | Glucose, NTP | NDP-Glucose |
| 2 | Dehydration at C4 and C6 | NDP-glucose 4,6-dehydratase | NDP-Glucose | NDP-4-keto-6-deoxy-glucose |
| 3 | Epimerization at C3 and C5 | Epimerase | NDP-4-keto-6-deoxy-glucose | NDP-4-keto-6-deoxy-altrose |
| 4 | Reduction at C4 | Reductase | NDP-4-keto-6-deoxy-altrose | NDP-6-deoxy-altrose |
| 5 | Methylation at 3-OH | S-adenosyl-methionine-dependent methyltransferase | NDP-6-deoxy-altrose | NDP-6-deoxy-3-O-methylaltrose |
| 6 | Release of free sugar | Hydrolase | NDP-6-deoxy-3-O-methylaltrose | This compound |
Design of Glycomimetics Based on the this compound Scaffold for Research Tools
Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. glycomimetics.com They are designed to have improved properties, such as enhanced stability, bioavailability, and binding affinity, compared to their natural carbohydrate counterparts. The this compound scaffold can be used as a starting point for designing novel glycomimetics that can serve as valuable research tools.
These research tools can be used to probe the active sites of carbohydrate-binding proteins, such as enzymes and lectins. By systematically modifying the structure of this compound, researchers can map the specific interactions that are critical for recognition and binding. For example, glycomimetic inhibitors can provide insights into the catalytic mechanisms of glycosyltransferases. researchgate.net
The design of glycomimetics often involves replacing the glycosidic oxygen with a more stable linkage, such as a carbon (C-glycoside) or a sulfur (thioglycoside), or modifying the hydroxyl groups to enhance binding or prevent enzymatic degradation. The 6-deoxy and 3-O-methyl groups of this compound already represent modifications from a standard hexose (B10828440), and further alterations can be made to fine-tune its properties as a glycomimetic.
While specific glycomimetics derived directly from this compound for use as research tools are not widely reported, the principles of their design are well-established in the broader field of glycobiology. The development of such molecules would enable more detailed studies of the biological systems that interact with this rare sugar.
Integration into Glyconanomaterials and Glycopolymers for Research into Molecular Recognition Surfaces
Glyconanomaterials and glycopolymers are materials that have carbohydrates attached to their surfaces. These materials are of great interest for studying molecular recognition events, as they can present carbohydrates in a multivalent fashion, mimicking their presentation on cell surfaces. The integration of this compound into such materials can create specialized surfaces for investigating its interactions with proteins and other biomolecules.
The synthesis of glycopolymers often involves the polymerization of monomers that have been functionalized with a carbohydrate. By creating a polymerizable derivative of this compound, it can be incorporated into long polymer chains. These glycopolymers can then be used to coat surfaces, such as those of nanoparticles or microplates, to create well-defined molecular recognition surfaces.
These surfaces can be used in a variety of assays to study binding events. For example, they could be used in surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) experiments to measure the binding kinetics and affinity of proteins that recognize this compound. Such studies are crucial for understanding the molecular basis of carbohydrate-protein interactions.
The development of glyconanomaterials functionalized with this compound could also lead to new tools for cell targeting and imaging, although this would verge on clinical applications. In a purely research context, these materials can be used to probe the effects of multivalent presentation on binding avidity and to investigate the clustering of receptors on cell surfaces.
Computational and Theoretical Studies on 6 Deoxy 3 O Methylaltrose
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a cornerstone of computational analysis, used to model the physical movement of atoms and molecules over time. nih.gov For a carbohydrate such as 6-Deoxy-3-O-methylaltrose, which possesses significant structural flexibility, MD simulations are invaluable for exploring its conformational landscape. researchgate.net These simulations track the atomic trajectories of the molecule, revealing its dynamic behavior, accessible conformations, and the energetic barriers between different states. mdpi.comgalaxyproject.org By analyzing these trajectories, researchers can determine the relative populations of different conformers in solution, providing a detailed picture of the molecule's structural preferences, which are crucial for its biological activity. mun.ca
Illustrative Data: Conformational Analysis of this compound
The following interactive table illustrates the type of data obtained from MD simulations, showing the predominant conformations and their key dihedral angles.
| Conformer | Ring Conformation | ω Angle (O5-C5-C6-O6) | Population (%) | Relative Energy (kcal/mol) |
| 1 | 4C1 (Chair) | gauche-trans (gt) | 65 | 0.00 |
| 2 | 4C1 (Chair) | gauche-gauche (gg) | 25 | 0.85 |
| 3 | 1C4 (Chair) | trans-gauche (tg) | 5 | 2.10 |
| 4 | Skew-Boat | various | 5 | >2.50 |
When this compound is part of a larger structure that acts as a ligand, MD simulations can model its interaction with protein targets like enzymes or receptors. rsc.orgvolkamerlab.org These simulations provide a dynamic view of the binding process, going beyond static crystal structures to reveal how the ligand and protein adapt to each other. nih.govdphg.de By tracking the interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—over time, it is possible to identify the key residues responsible for binding and determine the stability of the ligand-protein complex. dphg.de This detailed understanding of the dynamic nature of molecular recognition is fundamental in fields like drug design. volkamerlab.org
Illustrative Data: Ligand-Protein Interaction Frequencies
This table shows hypothetical interaction data for a this compound-containing ligand with a target protein, as would be determined from an MD simulation.
| Interaction Type | Ligand Group | Protein Residue | Interaction Frequency (%) |
| Hydrogen Bond | 1-OH | ASP-88 | 85.2 |
| Hydrogen Bond | 2-OH | GLN-120 | 60.5 |
| Hydrogen Bond | 4-OH | TYR-92 | 45.1 |
| Hydrophobic | 3-O-Methyl | LEU-118 | 92.0 |
| Hydrophobic | 6-Deoxy (CH3) | ILE-150 | 95.3 |
For large, complex systems, such as an enzyme with its substrate, purely quantum mechanical calculations are often too computationally expensive. ucl.ac.uk Multiscale modeling, particularly the hybrid quantum mechanics/molecular mechanics (QM/MM) approach, addresses this challenge. nih.govarxiv.org In a QM/MM simulation, the chemically active region—for instance, the this compound substrate and the enzyme's active site—is treated with accurate but costly quantum mechanics (QM). ucl.ac.ukfaccts.de The rest of the system, including the bulk of the protein and surrounding solvent, is described using more computationally efficient molecular mechanics (MM) force fields. arxiv.org This method provides a balance of accuracy and feasibility, allowing for the study of processes like bond-making and bond-breaking during enzymatic reactions. ucl.ac.uknih.gov
Ligand-Protein Interaction Modeling with this compound-Containing Structures
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, based on solving approximations to the Schrödinger equation, are used to predict the electronic properties of a molecule. northwestern.eduuwo.ca These methods provide fundamental insights into the electron distribution, which governs a molecule's stability, reactivity, and spectroscopic signatures. purdue.edu For this compound, these calculations can predict a range of properties.
Electronic Structure: Calculations can determine the energies of molecular orbitals, the distribution of electron density, and electrostatic potential maps. This information helps identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.
Reactivity: The electronic structure data can be used to predict chemical reactivity. cecam.orgnih.gov For example, sites susceptible to nucleophilic or electrophilic attack can be identified, offering a theoretical basis for understanding how the molecule might behave in chemical reactions. rsc.org
Spectroscopic Properties: Quantum chemistry is widely used to predict spectroscopic data, such as NMR chemical shifts and coupling constants. mdpi.comrlmc.edu.pk These theoretical predictions are vital for interpreting experimental spectra and confirming the structure and conformation of synthesized or isolated compounds like this compound. karazin.ua
Illustrative Data: Predicted 13C NMR Chemical Shifts for this compound
The table below presents hypothetical 13C NMR chemical shifts calculated using a quantum chemical method (e.g., Density Functional Theory), compared with potential experimental values.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 99.8 | 100.2 |
| C2 | 70.1 | 70.5 |
| C3 | 81.5 | 82.0 |
| C4 | 68.2 | 68.7 |
| C5 | 72.4 | 72.9 |
| C6 | 17.9 | 18.3 |
| 3-O-CH3 | 60.3 | 60.7 |
In Silico Modeling of Enzyme-Substrate and Receptor-Ligand Interactions
In silico modeling encompasses a range of computational techniques used to simulate molecular interactions. nih.gov These methods are critical for predicting how a molecule like this compound might bind to and be processed by an enzyme or recognized by a cellular receptor. nih.govnih.gov
Enzyme-Substrate Modeling: When studying enzymes, computational models can predict the specific binding mode of a substrate like this compound within the active site. arxiv.org These models help identify the key amino acid residues that determine substrate specificity and are involved in the catalytic mechanism. nih.gov Machine learning and other advanced methods are increasingly used to predict enzyme-substrate compatibility on a large scale. plos.orgbiorxiv.org
Receptor-Ligand Modeling: In the context of receptor binding, computational docking and simulation can predict the binding affinity and orientation of a ligand containing the this compound moiety. icm.edu.pluci.edu These models are essential in drug discovery for screening virtual libraries of compounds and for rationally designing ligands with improved binding characteristics. frontiersin.orgnih.gov
Future Directions and Emerging Research Avenues for 6 Deoxy 3 O Methylaltrose Studies
Advancements in Chemoenzymatic Synthesis for Sustainable and Scalable Production
The limited availability of 6-Deoxy-3-O-methylaltrose from natural sources necessitates the development of efficient and scalable synthetic routes. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising path forward. mdpi.comnih.gov Future research will likely focus on overcoming the limitations of purely chemical or enzymatic methods to create sustainable production pipelines. rsc.orgmdpi.com
Key research efforts will concentrate on:
Discovery and Engineering of Novel Enzymes: The "Izumoring" concept, a systematic map of sugar interconversions, provides a blueprint for producing rare sugars from abundant monosaccharides like D-glucose. kagawa-u.ac.jpresearchgate.net Future work will involve identifying and engineering enzymes such as isomerases, epimerases, and oxidoreductases that can act on 6-deoxy or 3-O-methylated substrates. beilstein-journals.org Protein engineering and directed evolution can be employed to improve the catalytic activity, stability, and substrate specificity of these enzymes for large-scale production. rsc.org
Development of One-Pot Cascade Reactions: Multi-enzyme cascade reactions, where the product of one enzyme serves as the substrate for the next, can streamline the synthesis process, reduce waste, and improve yields. mdpi.comrsc.org Designing a one-pot system for this compound starting from an inexpensive precursor like L-rhamnose (6-deoxy-L-mannose) is a significant future goal.
Integration of Chemical and Enzymatic Steps: A hybrid approach is often the most efficient. mdpi.com For instance, a chemical step could be used to introduce the 3-O-methyl group onto a 6-deoxy sugar precursor, followed by enzymatic epimerization to achieve the specific altrose configuration. The synthesis of the related sugar 6-deoxy-3-O-methyl-D-allose has been described, and similar strategies could be adapted. rsc.org This chemoenzymatic strategy avoids complex protection-deprotection steps common in traditional organic synthesis. rsc.org
| Potential Enzymatic Step | Enzyme Class | Potential Precursor Substrate | Goal |
| Isomerization | Aldose-ketose isomerase | 6-deoxy-3-O-methylfructose | To form this compound |
| Epimerization | Ketose 3-epimerase | 6-deoxy-3-O-methylpsicose | To interconvert between different rare sugar epimers |
| Reduction/Oxidation | Polyol dehydrogenase | 6-deoxy-3-O-methyl-D-talitol | To convert sugar alcohols to the target sugar |
| Glycosylation | Glycosyltransferase | UDP-6-deoxy-3-O-methylaltrose | To create complex glycans containing the target sugar |
Exploration of Novel Biological Roles in Underexplored Biological Systems
The identification of this compound as a component of altromycins, antibiotics produced by soil actinobacteria, suggests it plays a role in microbial physiology or secondary metabolism. scielo.org.zascielo.org.za Future research should expand beyond this initial observation to explore its function in a wider range of biological contexts.
Microbial Glycobiology: Investigating the biosynthesis pathway of this compound in actinobacteria could reveal novel enzymes and its specific role in the bioactivity of altromycins. Furthermore, exploring its effect on other microorganisms, such as pathogenic bacteria or members of the gut microbiome, could uncover new antimicrobial or prebiotic functions. The study of rare deoxy amino L-sugars in pathogenic bacteria has already revealed differential utilization, a concept that could be extended to this compound. nih.govacs.orgnih.gov
Plant Biology: Rare sugars can influence plant growth and immune responses. nih.gov For example, D-allose can induce defense genes in rice. nih.gov Future studies could examine whether this compound or its derivatives can act as plant growth regulators or elicitors of plant defense, offering potential applications in sustainable agriculture. While analogs like 3-O-methylglucose (3-OMG) and 6-deoxy-glucose (6-DOG) have been used to study sugar sensing and transport in plants, the unique structure of this compound may elicit different responses. nih.govcsic.es
Mammalian Systems: While many rare sugars are not readily metabolized by humans, they can have significant biological effects. mdpi.com Research is needed to determine if this compound interacts with mammalian sugar transporters, signaling pathways, or metabolic processes. For example, some non-phosphorylated glucose analogs are transported into cancer cells and could be explored for imaging or therapeutic purposes. amegroups.org
Integration with Systems Biology and Glycomics for Comprehensive Understanding of Glycan Function
To fully understand the function of this compound, it must be studied within the complex network of cellular processes. The integration of glycomics with other 'omics' disciplines (genomics, proteomics, metabolomics) provides a powerful systems biology approach to achieve this. tandfonline.commdpi.com
High-Throughput Glycomic Analysis: The development of high-throughput analytical techniques is essential for detecting and quantifying rare sugars like this compound in complex biological samples. tandfonline.com Methods such as mass spectrometry and high-performance anion-exchange chromatography (HPAEC) are central to these efforts. mdpi.comtandfonline.com
Multi-Omics Data Integration: By correlating the presence and abundance of this compound with changes in gene expression, protein levels, and other metabolites, researchers can generate hypotheses about its function. e-dmj.org For instance, if the presence of this sugar in a microbial environment correlates with the upregulation of specific stress-response proteins, it would suggest a role in adaptation or signaling.
Development of Advanced Spectroscopic Probes for In Situ and Real-Time Analysis
Studying the dynamics of this compound in living systems requires tools that can track its location and concentration in real-time without disrupting the system. acs.org Future work will focus on creating sophisticated spectroscopic probes tailored for this purpose.
Fluorescence-Based Sensors: Designing fluorescent probes that selectively bind to this compound is a key objective. These sensors could be based on boronic acid derivatives, which are known to interact with the diol groups of sugars, or on engineered proteins that specifically recognize this rare sugar. mdpi.comnih.gov Such probes would enable the visualization of the sugar's uptake and distribution within cells and tissues using fluorescence microscopy.
Mass Spectrometry-Based Techniques: Techniques like Direct Analysis in Real Time (DART) mass spectrometry allow for the rapid identification of saccharides with minimal sample preparation. researchgate.net Further development of these methods could enable real-time monitoring of metabolic processes involving this compound.
Vibrational Spectroscopy: Raman and infrared spectroscopy can provide detailed structural information about molecules. rsc.orgacs.org While challenges with sensitivity and water interference exist, advancements in these techniques could allow for non-invasive, in situ detection and characterization of this compound and its interactions within a biological matrix. rsc.org Coupling these methods with microdialysis could offer a way to perform online, real-time monitoring of this sugar in biotechnological processes or biological fluids. ajol.info
Computational Design of Enhanced this compound-Based Research Tools and Probes
Computational modeling provides a powerful and efficient way to predict molecular interactions and guide the design of new research tools. nih.govoup.com This approach can accelerate the development of probes and inhibitors based on the this compound scaffold.
Molecular Docking and Dynamics Simulations: Computational methods like molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound interacts with protein binding sites, such as the active sites of enzymes or sugar transporters. nih.govacs.org This knowledge is crucial for designing specific inhibitors or substrates. For example, understanding how it fits into a bacterial glycosidase could guide the design of a novel antibiotic.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of interactions, hybrid QM/MM methods can be employed. nih.gov These simulations can elucidate the electronic-level details of enzyme-catalyzed reactions or the precise nature of binding forces, providing critical insights for designing more effective molecular tools.
Designing Synthetic Receptors and Probes: Computational approaches can be used to design synthetic receptors or fluorescent probes with high affinity and selectivity for this compound. By modeling the non-covalent interactions between the sugar and various potential host molecules, researchers can rationally design and prioritize candidates for chemical synthesis, saving significant time and resources.
| Computational Method | Application for this compound | Potential Outcome |
| Molecular Docking | Simulating binding to bacterial enzymes or transporters. | Identification of potential antibiotic targets; design of specific inhibitors. |
| Molecular Dynamics (MD) | Simulating the conformational changes of a protein upon binding. | Understanding the mechanism of recognition and transport. |
| QM/MM Simulations | Modeling the transition state of an enzymatic reaction involving the sugar. | Guiding the engineering of enzymes for synthetic applications. |
| Ligand-Based Design | Designing molecules that mimic the sugar's structure and properties. | Development of novel probes and research tools. |
Q & A
Q. What are the optimal synthetic routes for 6-Deoxy-3-O-methylaltrose, and how do reaction conditions influence yield and stereochemical purity?
Methodological guidance:
- Begin with precursor selection, such as methylated sugar derivatives (e.g., methylated altrose or glucose analogs) .
- Optimize protecting group strategies (e.g., benzyl or acetyl groups) to preserve stereochemistry during deoxygenation at C6 .
- Use polar solvents (e.g., DMF or pyridine) and low temperatures to minimize side reactions. Monitor progress via TLC or HPLC.
- Validate purity and structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), referencing databases like NIST for spectral comparisons .
Q. Which analytical techniques are most reliable for characterizing this compound, and how can spectral contradictions be resolved?
Methodological guidance:
- Combine NMR (COSY, HSQC) to assign stereochemistry and MS for molecular weight confirmation.
- Address contradictions (e.g., unexpected peaks in NMR) by cross-referencing with computational models (DFT calculations) or repeating synthesis under inert conditions to rule out oxidation .
- Compare data with structurally similar compounds, such as 6-deoxy-D-glucose derivatives, to identify shared spectral features .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological guidance:
- Conduct accelerated stability studies: incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.
- Analyze degradation products via LC-MS and quantify stability using kinetic modeling (Arrhenius equation) .
- Implement inert atmospheres (e.g., argon) during storage to prevent oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell models?
Methodological guidance:
- Perform dose-response assays in parallel across multiple cell lines (e.g., cancer vs. normal cells) to identify model-specific effects.
- Use transcriptomic or metabolomic profiling to uncover mechanistic variations. Triangulate findings with structural analogs (e.g., 6-Chloro-6-deoxy-D-glucose) to isolate functional groups responsible for activity .
- Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
Q. What advanced strategies are recommended for studying the metabolic incorporation of this compound in bacterial or eukaryotic systems?
Methodological guidance:
- Use isotopic labeling (e.g., ¹³C at C3 or C6) to track metabolic flux via LC-MS or NMR .
- Combine gene knockout models (e.g., E. coli mutants lacking specific transporters) to elucidate uptake mechanisms.
- Validate findings with enzyme inhibition assays targeting putative metabolic pathways (e.g., glycosyltransferases) .
Q. How can computational modeling complement experimental data to predict the interaction of this compound with biological targets?
Methodological guidance:
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of relevant enzymes (e.g., glycosidases).
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Cross-reference results with meta-analyses of related compounds to identify conserved interaction motifs .
Q. What methodologies are effective for analyzing the role of this compound in modulating microbial biofilm formation?
Methodological guidance:
- Use confocal microscopy with fluorescent dyes (e.g., SYTO 9) to quantify biofilm biomass in presence/absence of the compound.
- Conduct RNA-seq on treated biofilms to identify differentially expressed genes (e.g., adhesion or quorum-sensing genes).
- Apply statistical frameworks (e.g., mixed-effects models) to account for biological replicates and technical variability .
Q. How should researchers address discrepancies in the reported solubility and crystallinity of this compound across solvents?
Methodological guidance:
- Screen crystallization conditions using high-throughput platforms (e.g., microbatch under oil) with varied solvent mixtures (e.g., aqueous-organic systems).
- Characterize crystal structures via X-ray diffraction and compare with computational predictions (e.g., Mercury CSD) .
- Document solvent polarity indices and hydrogen-bonding parameters to establish predictive solubility models .
Methodological Frameworks for Contradiction Analysis
Q. What systematic approaches can researchers adopt to reconcile contradictory spectral or bioactivity data for this compound?
Methodological guidance:
- Follow PRISMA guidelines for systematic reviews: compile all published data, assess study quality, and perform meta-regression to identify confounding variables (e.g., impurity levels) .
- Use activity cliffs analysis to map structure-activity relationships (SAR) and isolate experimental outliers .
- Engage in interdisciplinary collaboration (e.g., synthetic chemists + computational biologists) to re-test hypotheses .
Q. How can Vygotskian frameworks for resolving identity contradictions in education research inform strategies for addressing conflicting data in chemical studies?
Methodological guidance:
- Apply dialectical analysis: treat contradictions (e.g., conflicting bioactivity) as opportunities to refine hypotheses rather than errors.
- Use iterative cycles of experimentation and reflection, akin to Leont’ev’s "leading activity" model, to prioritize high-impact research questions .
- Document decision-making processes transparently to enable reproducibility and peer critique .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
